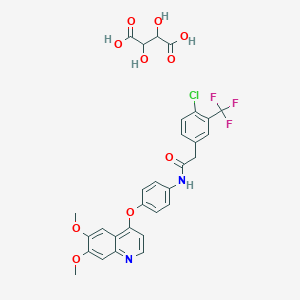
c-Kit-IN-3 (tartrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
c-Kit-IN-3 (tartrate) is a potent and selective inhibitor of the c-KIT kinase, which is a type of receptor tyrosine kinase. This compound has shown significant efficacy in inhibiting both wild-type and mutant forms of c-KIT, making it a valuable tool in cancer research, particularly for gastrointestinal stromal tumors (GISTs) that are dependent on c-KIT signaling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of c-Kit-IN-3 (tartrate) involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the core structure: This involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 6,7-dimethoxyquinoline-4-ol under specific conditions to form an intermediate.
Acylation: The intermediate is then acylated with 4-(4-chlorophenyl)acetyl chloride to form the final product.
Tartrate formation: The final product is then reacted with tartaric acid to form the tartrate salt, which enhances its solubility and bioavailability
Industrial Production Methods
Industrial production of c-Kit-IN-3 (tartrate) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:
Reaction temperature and time: Optimizing these parameters to ensure complete reaction and minimize by-products.
Purification: Using techniques such as recrystallization and chromatography to achieve high purity of the final product.
Scalability: Ensuring that the process can be scaled up without significant loss of yield or purity
Analyse Chemischer Reaktionen
Types of Reactions
c-Kit-IN-3 (tartrate) primarily undergoes:
Substitution reactions: Due to the presence of halogen atoms in its structure, it can undergo nucleophilic substitution reactions.
Oxidation and reduction reactions: These reactions can modify the functional groups present in the compound, potentially altering its activity
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution reactions: Can lead to the formation of derivatives with different functional groups.
Oxidation reactions: Can result in the formation of oxidized derivatives with altered biological activity.
Reduction reactions: Can produce reduced derivatives with potentially different pharmacological properties
Wissenschaftliche Forschungsanwendungen
c-Kit-IN-3 (tartrate) has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the structure-activity relationships of kinase inhibitors.
Biology: Helps in understanding the role of c-KIT signaling in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly GISTs.
Industry: Used in the development of new drugs targeting c-KIT and related pathways
Wirkmechanismus
c-Kit-IN-3 (tartrate) exerts its effects by selectively inhibiting the c-KIT kinase. It binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling. This inhibition leads to:
Blocking of downstream signaling pathways: Such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.
Induction of apoptosis: In c-KIT-dependent cancer cells, leading to reduced tumor growth
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imatinib: Another c-KIT inhibitor, but less selective compared to c-Kit-IN-3 (tartrate).
Sunitinib: A multi-targeted kinase inhibitor that also inhibits c-KIT but has broader activity against other kinases.
Dasatinib: Inhibits c-KIT along with several other kinases, used in the treatment of chronic myeloid leukemia
Uniqueness
c-Kit-IN-3 (tartrate) stands out due to its high selectivity and potency against both wild-type and mutant forms of c-KIT. This makes it particularly valuable in research and potential therapeutic applications where selective inhibition of c-KIT is desired .
Eigenschaften
Molekularformel |
C30H26ClF3N2O10 |
|---|---|
Molekulargewicht |
667.0 g/mol |
IUPAC-Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]acetamide;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C26H20ClF3N2O4.C4H6O6/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30;5-1(3(7)8)2(6)4(9)10/h3-11,13-14H,12H2,1-2H3,(H,32,33);1-2,5-6H,(H,7,8)(H,9,10) |
InChI-Schlüssel |
WPLXVFQLVREXNR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


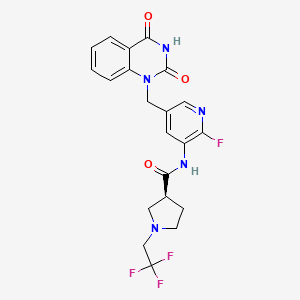
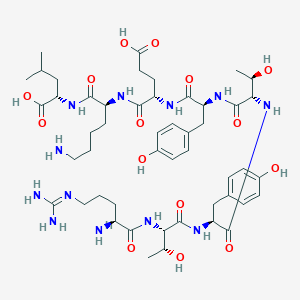
![(4S)-4-hydroxy-3,5,5-trimethyl-4-[(1E,3S)-3-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}but-1-en-1-yl]cyclohex-2-en-1-one](/img/structure/B12429273.png)
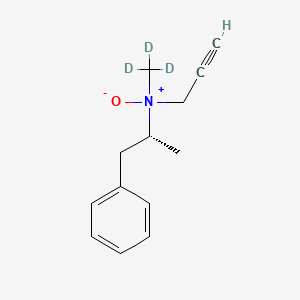
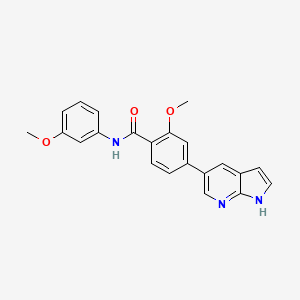
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B12429287.png)
![7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide](/img/structure/B12429295.png)
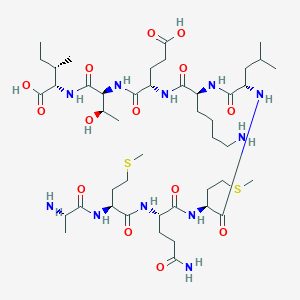
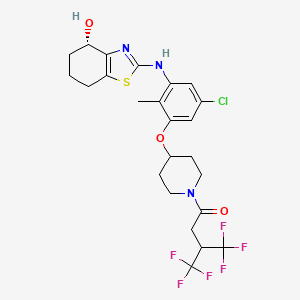
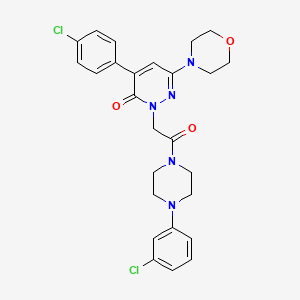
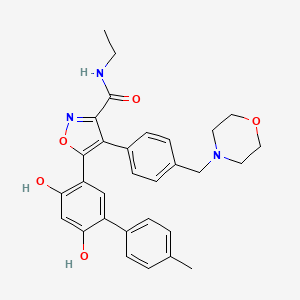
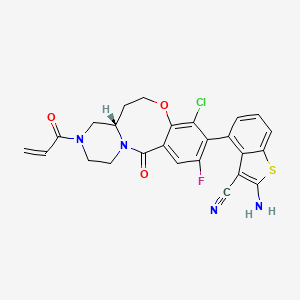
![(2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide](/img/structure/B12429331.png)
![(3-fluoro-2-pyrimidin-2-ylphenyl)-[(2R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone](/img/structure/B12429332.png)
